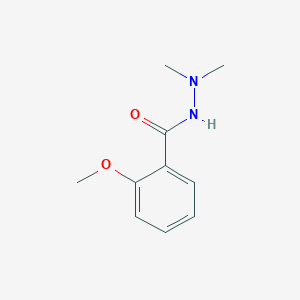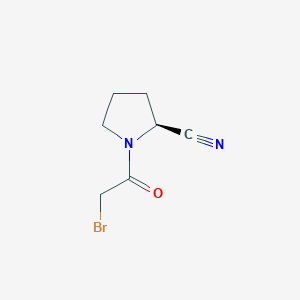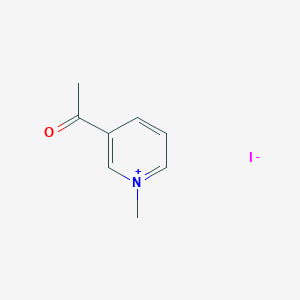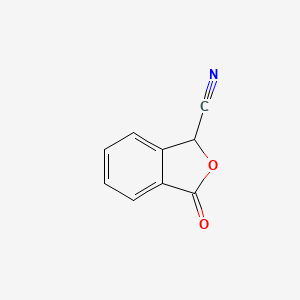
4-(4-Methylpiperazino)pyridine
Vue d'ensemble
Description
4-(4-Methylpiperazino)pyridine , also known by its IUPAC name 1-(4-bromo-2-pyridinyl)-4-methylpiperidine , is a chemical compound with the molecular formula C₁₁H₁₅BrN₂ . It falls within the category of heterocyclic organic compounds, specifically a pyridine derivative. The compound exhibits interesting pharmacological properties and has been studied extensively in various contexts .
Synthesis Analysis
The synthesis of 4-(4-Methylpiperazino)pyridine involves several methods, including condensation reactions between pyridine derivatives and piperazine compounds. Researchers have explored both conventional organic synthesis and catalytic methods to obtain this compound. The choice of synthetic route depends on factors such as yield, scalability, and cost-effectiveness .
Molecular Structure Analysis
The molecular structure of 4-(4-Methylpiperazino)pyridine consists of a pyridine ring fused with a piperidine ring. The 4-methylpiperazine moiety is attached to the pyridine ring at the 4-position. The bromine atom further substitutes the pyridine ring at the 2-position. The resulting structure exhibits both aromatic and aliphatic characteristics, contributing to its diverse properties .
Chemical Reactions Analysis
4-(4-Methylpiperazino)pyridine can participate in various chemical reactions, including substitution , oxidation , and reductive processes . Researchers have investigated its reactivity with different electrophiles and nucleophiles. Additionally, the bromine atom can undergo functional group transformations , leading to the synthesis of novel derivatives .
Mécanisme D'action
The precise mechanism of action for 4-(4-Methylpiperazino)pyridine depends on its specific application. In medicinal chemistry, it has been explored as a potential ligand for various receptors, including serotonin (5-HT₂A) receptors . Its interactions with these receptors influence neurotransmission and may have implications for mood regulation and other physiological processes .
Propriétés
IUPAC Name |
1-methyl-4-pyridin-4-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHHVCGBOOCIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434461 | |
| Record name | 1-methyl-4-pyridin-4-ylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazino)pyridine | |
CAS RN |
86673-46-3 | |
| Record name | 1-methyl-4-pyridin-4-ylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Amino[4-(methylthio)phenyl]acetonitrile](/img/structure/B1624880.png)






